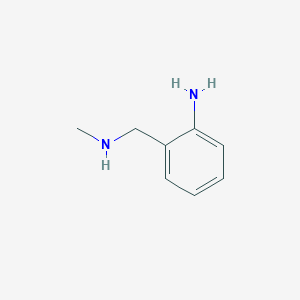

2-(Methylaminomethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylaminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHJWNJISZHGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473381 | |

| Record name | 2-(methylaminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-69-4 | |

| Record name | 2-(methylaminomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(methylamino)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Selective Synthesis of 2-(Methylaminomethyl)aniline from 2-aminobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylaminomethyl)aniline, a valuable building block in medicinal chemistry and materials science, from its precursor 2-aminobenzylamine. The core of this document focuses on the strategic challenges and practical solutions for achieving selective mono-N-methylation of the aliphatic primary amine in the presence of a less reactive aromatic primary amine. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, provide detailed, field-tested experimental protocols, and discuss the critical parameters that ensure high yield and purity of the target compound. This guide is intended to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Challenge and Strategic Approach

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its structure, featuring both a primary aromatic amine and a secondary aliphatic amine, allows for diverse downstream functionalization. The synthesis of this compound from 2-aminobenzylamine presents a classic chemoselectivity challenge: how to selectively methylate the more nucleophilic aliphatic primary amine without affecting the less reactive aromatic primary amine.

The significant difference in basicity and nucleophilicity between an aliphatic amine and an aromatic amine is the cornerstone of a successful synthetic strategy. Aliphatic amines are considerably more basic (pKa of the conjugate acid is typically around 10-11) and more nucleophilic than aromatic amines (pKa of the anilinium ion is around 4-5). This inherent difference in reactivity allows for the selective methylation of the benzylamine moiety under carefully controlled conditions.

This guide will primarily focus on the Eschweiler-Clarke reaction , a robust and widely used method for the methylation of primary and secondary amines. We will also explore reductive amination as a viable alternative, offering potentially milder reaction conditions.

The Eschweiler-Clarke Reaction: A Powerful Tool for N-Methylation

The Eschweiler-Clarke reaction is a one-pot reductive amination process that utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2] This method is particularly advantageous as it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents.[3]

Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through a well-established mechanism:

-

Iminium Ion Formation: The more nucleophilic aliphatic amine of 2-aminobenzylamine attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the N-methylated amine and carbon dioxide.[1][3]

The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[3]

Reaction Workflow: Eschweiler-Clarke Synthesis

Caption: Workflow for the Eschweiler-Clarke synthesis of this compound.

Detailed Experimental Protocol: Eschweiler-Clarke Synthesis

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-aminobenzylamine | 122.17 | 12.2 g | 0.1 mol | Starting material |

| Formaldehyde (37% aq. solution) | 30.03 | 8.9 mL | ~0.11 mol | Methylating agent |

| Formic Acid (98-100%) | 46.03 | 5.1 mL | ~0.13 mol | Reducing agent & catalyst |

| Sodium Hydroxide (aq. solution, 50%) | 40.00 | As needed | - | For basification |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Extraction solvent |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzylamine (12.2 g, 0.1 mol).

-

Reagent Addition: To the stirred starting material, add formaldehyde solution (8.9 mL, ~0.11 mol) followed by the slow addition of formic acid (5.1 mL, ~0.13 mol). The addition of formic acid is exothermic and should be done carefully.

-

Reaction: Heat the reaction mixture to 80-90 °C in an oil bath and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add 50% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12). This step should be performed in an ice bath as it is highly exothermic.

-

Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reductive Amination: A Milder Alternative

Reductive amination offers an alternative route to N-methylation, often under milder conditions than the Eschweiler-Clarke reaction. This two-step, one-pot process involves the formation of an imine from the amine and formaldehyde, followed by in-situ reduction.[4]

A key advantage of this method is the ability to choose from a variety of reducing agents, allowing for greater control over the reaction conditions. For the selective methylation of 2-aminobenzylamine, a mild reducing agent such as sodium triacetoxyborohydride (STAB) is recommended. STAB is known for its selectivity in reducing iminium ions in the presence of other functional groups.

Chemical Transformation: Reductive Amination

Caption: The two-step, one-pot process of reductive amination.

Rationale for Using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[4] Its lower reactivity compared to other borohydrides like sodium borohydride allows for the reduction to occur at a controlled rate, minimizing side reactions. Furthermore, it is effective in a slightly acidic medium, which is ideal for the formation of the iminium ion intermediate.

Experimental Protocol: Reductive Amination with STAB

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-aminobenzylamine | 122.17 | 12.2 g | 0.1 mol | Starting material |

| Paraformaldehyde | 30.03 | 3.3 g | 0.11 mol | Formaldehyde source |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 25.4 g | 0.12 mol | Reducing agent |

| Dichloroethane (DCE) | 98.96 | 200 mL | - | Solvent |

| Acetic Acid | 60.05 | 6.0 mL | 0.1 mol | Catalyst |

| Saturated Sodium Bicarbonate (aq. soln.) | - | As needed | - | For quenching |

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stirrer, add 2-aminobenzylamine (12.2 g, 0.1 mol) and dichloroethane (200 mL).

-

Reagent Addition: Add paraformaldehyde (3.3 g, 0.11 mol) and acetic acid (6.0 mL, 0.1 mol) to the mixture. Stir at room temperature for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by vacuum distillation or column chromatography as described in the Eschweiler-Clarke protocol.

Conclusion and Future Perspectives

The selective mono-N-methylation of 2-aminobenzylamine to afford this compound is a readily achievable transformation by leveraging the inherent differences in reactivity between the aliphatic and aromatic amino groups. The Eschweiler-Clarke reaction provides a robust, high-yielding, and scalable method for this synthesis. For substrates that may be sensitive to the conditions of the Eschweiler-Clarke reaction, reductive amination using a mild reducing agent like sodium triacetoxyborohydride offers a valuable and effective alternative.

Further optimization of these protocols, for instance, through the exploration of catalytic reductive amination using molecular hydrogen, could lead to even more sustainable and cost-effective synthetic routes. The principles and protocols detailed in this guide provide a solid foundation for researchers to confidently synthesize this compound and its analogs for a wide array of applications in drug discovery and materials science.

References

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. Available at: [Link]

-

Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

-

Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]

-

Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

-

Reductive amination of amines with formaldehyde ?. ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

Sources

2-(Methylaminomethyl)aniline chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Methylaminomethyl)aniline

Introduction: A Versatile Bifunctional Building Block

This compound, also known by synonyms such as N-methyl-2-aminobenzylamine, is a unique difunctional organic molecule that serves as a highly valuable intermediate in modern synthetic chemistry.[1][2] Its structure, featuring a primary aromatic amine (aniline) and a secondary aliphatic amine on an ortho-benzylic position, provides two distinct reactive centers. This duality is the cornerstone of its utility, enabling chemists to perform selective transformations or engage both functionalities in complex cyclization and ligation strategies. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the chemical properties, reactivity, and practical handling of this important synthetic scaffold. Its applications are particularly notable in the construction of heterocyclic systems and as a foundational element in the development of novel pharmaceutical agents and advanced materials.[3][4][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. These characteristics govern its solubility, stability, and the methods by which its transformations can be monitored and its identity confirmed.

Core Properties Summary

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1][2] |

| Molecular Weight | 136.19 g/mol | [1][2] |

| CAS Number | 1904-69-4 | [1][2] |

| Appearance | Typically a light yellow solid or oil | [7] |

| Purity | Commercially available at ≥97% | [1] |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C8H12N2/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6,9H2,1H3 | [1][2] |

| InChIKey | KNHJWNJISZHGDV-UHFFFAOYSA-N | [1][2] |

| SMILES | CNCC1=CC=CC=C1N | [2] |

Spectroscopic Signature

While detailed spectral analyses are experiment-specific, the expected spectroscopic characteristics provide a baseline for compound verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (multiplet, ~6.6-7.2 ppm), the benzylic methylene protons (-CH₂-, singlet), the secondary amine proton (-NH-, broad singlet), the primary amine protons (-NH₂, broad singlet), and the N-methyl protons (-CH₃, singlet).

-

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature N-H stretching vibrations. Primary amines typically show two bands (asymmetric and symmetric stretches) around 3400-3300 cm⁻¹, while secondary amines show a single, weaker band in a similar region.[8][9] N-H bending for the primary amine is expected around 1650-1580 cm⁻¹.[8] Strong C-N stretching bands for the aromatic and aliphatic amines will appear between 1335-1020 cm⁻¹.[8]

-

Mass Spectrometry : Electron Impact (EI) mass spectrometry should reveal a molecular ion (M⁺) peak at m/z = 136. Fragmentation patterns would likely involve the loss of methyl or aminomethyl radicals.

Chemical Reactivity: A Tale of Two Amines

The reactivity of this compound is dictated by the electronic and steric interplay of its two amine functionalities. Understanding their distinct behaviors is crucial for designing selective and high-yielding synthetic routes.

Reactivity of the Aromatic Amine (-NH₂)

-

Basicity : The primary aniline amine is a relatively weak base. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the benzene ring, reducing its availability to accept a proton.[10] This delocalization is a key factor differentiating its reactivity from the aliphatic side-chain amine.

-

Electrophilic Aromatic Substitution (EAS) : The -NH₂ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. However, in this molecule:

-

The para position (C4) is the most likely site for substitution due to the steric hindrance at the adjacent ortho position (C6) by the methylaminomethyl group.

-

Direct EAS reactions such as nitration or halogenation can be problematic, often leading to polysubstitution and oxidation due to the high reactivity of the aniline ring.[11]

-

Causality in Experimental Choice : To control reactivity and prevent unwanted side reactions, the aniline nitrogen is typically protected, most commonly via acetylation with acetic anhydride to form the corresponding acetamide. The resulting amido group is less activating and less basic, allowing for more controlled and selective substitution.[11] This strategy also circumvents the issue with Friedel-Crafts reactions, which fail with anilines because the amino group complexes with the Lewis acid catalyst.[11][12]

-

Reactivity of the Aliphatic Amine (-NHCH₃)

-

Basicity and Nucleophilicity : The secondary amine in the methylaminomethyl side chain is significantly more basic and nucleophilic than the aniline nitrogen.[13] Its lone pair is localized and readily available for reaction. This differential reactivity is the cornerstone of its synthetic utility.

-

Selective Reactions : The secondary amine can be selectively targeted with a variety of electrophiles under conditions that leave the aniline group untouched. Common transformations include:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation : Reaction with alkyl halides to form tertiary amines.[13]

-

Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

-

Condensation : Reaction with aldehydes or ketones to form iminium ions, which can be subsequently reduced (reductive amination) to form tertiary amines.

-

The diagram below illustrates the dual reactivity pathways available for this molecule.

Caption: Dual reactivity of this compound.

Application in Synthesis: A Practical Workflow

The selective reactivity of the secondary amine makes it an ideal starting point for building molecular complexity. The following protocol outlines a representative N-acylation, a fundamental step in many drug discovery campaigns.

Protocol: Selective N-Acylation of this compound

This procedure describes the reaction with benzoyl chloride, chosen for its clear demonstration of selectivity.

Objective: To synthesize N-(2-aminobenzyl)-N-methylbenzamide.

Self-Validation System: The protocol incorporates in-process checks (TLC) and concluding characterization (LC-MS, NMR) to validate reaction progress and product identity, ensuring trustworthiness and reproducibility.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Mobile phase for TLC (e.g., 50:50 Ethyl Acetate:Hexanes)

Step-by-Step Methodology:

-

Reaction Setup:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.

-

Add the base (TEA or DIPEA). The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition:

-

Slowly add benzoyl chloride dropwise to the stirred solution over 10-15 minutes. Maintaining a slow addition rate at 0 °C is essential for selectivity, ensuring the more nucleophilic aliphatic amine reacts preferentially over the less reactive aniline.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This provides a real-time, semi-quantitative check on the conversion.

-

-

Work-up and Isolation:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), and then with brine (to remove residual water).

-

Dry the separated organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

-

-

Purification and Validation:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent gradient (e.g., an ethyl acetate/hexanes mixture).

-

Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis. This final validation step provides definitive proof of the desired selective transformation.

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound possesses significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

GHS Hazard Classification :

-

Precautionary Measures :

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid breathing dust, fumes, or vapors.[2]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

First Aid : In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor immediately.[2][14]

-

References

-

Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Open Access Journals - Research and Reviews. [Link]

-

2-(Aminomethyl)aniline. PubChem, National Center for Biotechnology Information. [Link]

-

2-[(Methylamino)methyl]aniline. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of n-methylaniline (1970). SciSpace. [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

EAS reactions of aniline. Khan Academy. [Link]

-

Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

-

Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety. PubMed, National Center for Biotechnology Information. [Link]

-

Reactions of Aniline. Chemistry Steps. [Link]

-

EAS reactions of aniline. Khan Academy. [Link]

-

N-methyl aniline reaction. Reddit. [Link]

-

24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. [Link]

-

Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-[(Methylamino)methyl]aniline | C8H12N2 | CID 11815410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 5. echemi.com [echemi.com]

- 6. Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. oreateai.com [oreateai.com]

- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. reddit.com [reddit.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-(Methylaminomethyl)aniline: A Technical Guide for Drug Development Professionals

Introduction: Unveiling the Molecular Identity of a Key Intermediate

In the landscape of pharmaceutical development, the precise characterization of molecular entities is the bedrock upon which successful drug discovery is built. 2-(Methylaminomethyl)aniline, a substituted aniline derivative, represents a significant structural motif with potential applications as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its unique combination of a primary aromatic amine and a secondary aliphatic amine presents a compelling challenge and opportunity for comprehensive spectroscopic elucidation. The presence of aniline-like structures in drug candidates necessitates a thorough understanding of their metabolic stability and potential toxicological profiles.[3][4]

This technical guide provides an in-depth, field-proven framework for the spectroscopic characterization of this compound. Moving beyond a mere recitation of techniques, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. For researchers and drug development professionals, this guide is intended to serve as a practical and authoritative resource for confirming the identity, purity, and structural integrity of this important building block.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's basic properties is paramount before embarking on spectroscopic analysis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₈H₁₂N₂ | PubChem[5] |

| Molecular Weight | 136.19 g/mol | PubChem[5] |

| SMILES | CNCC1=CC=CC=C1N | PubChem[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of this compound. High-resolution ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale for Experimental Design: A standard ¹H NMR experiment is the initial step for structural verification. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. However, the presence of two amine protons (N-H) may necessitate the use of deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the observation of these exchangeable protons.

Anticipated Spectral Features: Based on the structure of this compound and data from analogous compounds, the following proton signals are expected:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aromatic Protons (4H) | 6.5 - 7.5 | Multiplets | 4H |

| Methylene Protons (-CH₂-) | ~3.7 | Singlet or Doublet | 2H |

| Methyl Protons (-CH₃) | ~2.4 | Singlet or Doublet | 3H |

| Primary Amine Protons (-NH₂) | Broad singlet, variable | Singlet | 2H |

| Secondary Amine Proton (-NH-) | Broad singlet, variable | Singlet | 1H |

Causality of Predictions:

-

Aromatic Protons: The chemical shifts are influenced by the electron-donating effects of the amino and methylaminomethyl substituents. The ortho and para protons will be more shielded (upfield) compared to the meta protons.

-

Methylene and Methyl Protons: These aliphatic protons are deshielded by the adjacent nitrogen atoms. Their exact chemical shift and multiplicity will depend on the coupling with the N-H proton of the secondary amine.

-

Amine Protons: The chemical shifts of the -NH₂ and -NH- protons are highly variable and depend on concentration, temperature, and solvent. They often appear as broad signals due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale for Experimental Design: A proton-decoupled ¹³C NMR experiment is essential to determine the number of unique carbon environments.

Anticipated Spectral Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons (6C) | 115 - 150 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

| Methyl Carbon (-CH₃) | 30 - 40 |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups in this compound.

Rationale for Experimental Design: Attenuated Total Reflectance (ATR) is the preferred method for acquiring the IR spectrum of a liquid or solid sample due to its minimal sample preparation requirements.

Anticipated Vibrational Modes:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch (Primary Amine) | 3450 - 3300 | Medium | Two bands expected for symmetric and asymmetric stretching.[6] |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Weak to Medium | A single, sharp band.[7] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | |

| N-H Bend (Primary Amine) | 1650 - 1580 | Medium to Strong | [6] |

| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong | |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | [6] |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium |

Experimental Protocol for ATR-IR Spectroscopy:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

-

Sample Application: Apply a small drop of liquid or a thin layer of solid this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: The resulting spectrum should be baseline corrected and the peak positions identified.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

MS is crucial for confirming the molecular weight of this compound and providing structural information through fragmentation analysis.

Rationale for Experimental Design: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines, as it typically produces a strong protonated molecular ion peak [M+H]⁺. Electron ionization (EI) can also be used, particularly with gas chromatography (GC-MS), to induce more extensive fragmentation, which can be valuable for structural elucidation.

Anticipated Mass-to-Charge Ratios (m/z):

| Ion | Ionization Mode | Expected m/z | Comments |

| [M]⁺˙ | EI | 136.10 | Molecular ion. |

| [M+H]⁺ | ESI | 137.11 | Protonated molecule.[8] |

| [M+Na]⁺ | ESI | 159.09 | Sodium adduct.[8] |

Expected Fragmentation Pattern (EI):

-

Loss of a methyl group (-CH₃): m/z 121

-

Loss of the methylamino group (-NHCH₃): m/z 106

-

Formation of the tropylium ion: m/z 91

-

Benzylic cleavage: m/z 106 (loss of -NHCH₂) and m/z 30 (CH₂NH₂)

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

-

Instrument Setup:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Spectrum Acquisition: Acquire spectra over a relevant m/z range (e.g., 50-500).

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring.

Rationale for Experimental Design: The aniline chromophore is expected to exhibit characteristic absorption bands in the UV region. The choice of solvent is important, as solvent polarity can influence the position of these bands. Ethanol or methanol are common choices.

Anticipated Absorption Maxima (λ_max):

-

π → π* transition: ~230-240 nm

-

n → π* transition: ~280-290 nm

These predictions are based on the known UV-Vis spectrum of aniline, which shows two prominent peaks around 220 nm and 290 nm.[9] The substituents on the aniline ring in this compound are expected to cause a slight bathochromic (red) shift of these absorption bands.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

-

Instrument Setup:

-

Wavelength Range: 200 - 400 nm.

-

Blank: Use the same solvent as used for the sample to record a baseline.

-

-

Spectrum Acquisition: Record the absorbance spectrum of the sample.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic characterization of this compound.

Conclusion: A Pathway to Confident Characterization

The spectroscopic characterization of this compound is a multi-faceted process that requires the synergistic application of NMR, IR, MS, and UV-Vis techniques. While publicly available experimental data for this specific molecule is limited, a robust analytical strategy can be formulated based on established spectroscopic principles and data from structurally related compounds. By following the methodologies and interpretative frameworks outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this valuable synthetic intermediate, thereby ensuring the quality and reliability of their downstream applications.

References

- Vertex AI Search result citing a study on the synthesis and characteriz

-

PubChem. (n.d.). 2-(Aminomethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(Methylamino)methyl]aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-[(methylamino)methyl]aniline (C8H12N2). Retrieved from [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). The absorption spectrum of aniline. Retrieved from [Link]

-

Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-ll. Retrieved from [Link]

-

Clausius Scientific Press. (n.d.). Synthesis of aniline analogs containing different secondary amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from [Link]

-

MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed Central. (2018, September 23). In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). Retrieved from [Link]

Sources

- 1. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]

- 2. echemi.com [echemi.com]

- 3. cresset-group.com [cresset-group.com]

- 4. news.umich.edu [news.umich.edu]

- 5. 2-[(Methylamino)methyl]aniline | C8H12N2 | CID 11815410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. oreateai.com [oreateai.com]

- 8. PubChemLite - 2-[(methylamino)methyl]aniline (C8H12N2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the NMR Spectral Analysis of 2-(Methylaminomethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-(Methylaminomethyl)aniline, a compound of interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra for this specific molecule, this guide offers a detailed predictive analysis of its ¹H and ¹³C NMR spectra. This analysis is grounded in established principles of NMR spectroscopy and supported by empirical data from structurally analogous compounds. Furthermore, this document outlines a rigorous, field-proven protocol for the preparation and acquisition of NMR data for aromatic amines, ensuring high-quality, reproducible results. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecular scaffolds.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound, also known as N-methyl-2-aminobenzylamine, possesses a unique structural motif featuring a primary aromatic amine, a secondary aliphatic amine, and a benzylic methylene group. This combination of functionalities makes it a versatile building block in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The ortho-substitution pattern on the aniline ring introduces steric and electronic effects that are of significant interest in understanding molecular conformation and reactivity.

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular architecture. Understanding the expected NMR spectral features of this compound is crucial for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine protons. The following analysis is based on established substituent effects and data from analogous compounds such as 2-aminobenzylamine and N-methylaniline.

Molecular Structure and Proton Numbering:

Figure 1. Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Data |

| Aromatic (H-3, H-4, H-5, H-6) | 6.6 - 7.2 | Multiplet | ~7-8 (ortho), ~1-2 (meta) | The aromatic region will be complex due to the ortho-disubstitution. Based on data for 2-aminobenzylamine, the aromatic protons appear between δ 6.6 and 7.1 ppm.[1] |

| -CH₂- (Benzylic) | ~3.8 | Singlet | N/A | In 2-aminobenzylamine, the benzylic protons appear as a singlet at δ 3.85 ppm.[1] The N-methyl group is not expected to cause significant splitting. |

| -NH₂ (Aromatic Amine) | 3.5 - 4.5 | Broad Singlet | N/A | The chemical shift of amine protons is highly variable and depends on concentration and solvent. This signal may exchange with D₂O. |

| -NH- (Aliphatic Amine) | 1.5 - 2.5 | Broad Singlet | N/A | Similar to the primary amine, this signal will be broad and its position variable. It will also exchange with D₂O. |

| -CH₃ (N-Methyl) | ~2.4 | Singlet | N/A | In N-methylaniline, the N-methyl protons appear as a singlet around δ 2.7-2.9 ppm.[2] The ortho-aminomethyl group may cause a slight upfield shift. |

Predicted ¹³C NMR Spectral Analysis

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Data |

| Quaternary Aromatic (C-1, C-2) | 125 - 150 | The carbon bearing the amino group (C-2) will be significantly shielded, while the carbon with the methylaminomethyl group (C-1) will be deshielded. In N-methylaniline, the ipso-carbon appears around δ 149 ppm.[2] |

| Aromatic CH (C-3, C-4, C-5, C-6) | 115 - 130 | These carbons will appear in the typical aromatic region. The ortho and para carbons relative to the amino group will be shielded. |

| -CH₂- (Benzylic) | ~55 | The benzylic carbon will be deshielded by the adjacent nitrogen and aromatic ring. |

| -CH₃ (N-Methyl) | ~35 | The N-methyl carbon chemical shift is characteristic for secondary amines. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, a standardized and carefully executed experimental protocol is paramount.

Workflow for NMR Sample Preparation and Data Acquisition:

Figure 2. General workflow for NMR analysis.

Sample Preparation

-

Material and Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an excellent alternative.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-50 mg) is advisable to reduce acquisition time.[3]

-

Dissolution and Filtration: Dissolve the sample in the chosen deuterated solvent in a clean, dry vial. To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

-

Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

NMR Instrument Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Shimming: Carefully shim the magnetic field to ensure homogeneity across the sample, which is critical for obtaining sharp, well-defined peaks. Modern spectrometers often have automated shimming routines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each unique carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding nuclei in the molecule based on the predictive analysis and established NMR principles.

Trustworthiness and Self-Validation

The protocols and analytical methods described in this guide are designed to be self-validating. The consistency of the obtained spectral data with the predicted values, based on well-understood principles of NMR spectroscopy and comparison with analogous structures, provides a strong basis for confidence in the structural assignment. Furthermore, the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to unequivocally confirm the proton-proton and proton-carbon connectivities, respectively, thereby providing an unambiguous validation of the spectral assignments.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectral analysis of this compound, a molecule of significant synthetic utility. By leveraging data from structurally related compounds and adhering to the rigorous experimental protocols outlined herein, researchers can confidently acquire and interpret the NMR spectra of this compound. This guide serves as a practical resource for scientists and professionals in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this important molecular entity.

References

- Harikrishna, K., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry - Section B, 54B(5), 659-663.

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. NMR Spectra of Anilines. [Link]

- Cano, R., et al. (2018). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 23(9), 2345.

-

Royal Society of Chemistry. (2019). Supporting Information - N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

-

PubChem. 2-(Aminomethyl)aniline. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Journal of Organic Chemistry. Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]

-

ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

-

MDPI. NMR-Based Metabolomic Analysis for the Effects of Trimethylamine N-Oxide Treatment on C2C12 Myoblasts under Oxidative Stress. [Link]

-

University College London. NMR Sample Preparation. [Link]

-

PubChem. 4-Aminobenzylamine. [Link]

-

The Royal Society of Chemistry. Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

MDPI. Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. [Link]

-

ResearchGate. NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. [Link]

Sources

An In-Depth Technical Guide to the FTIR Spectroscopy of 2-(Methylaminomethyl)aniline

Abstract

This technical guide provides a comprehensive examination of 2-(Methylaminomethyl)aniline using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule incorporating a primary aromatic amine, a secondary aliphatic amine, and an ortho-disubstituted benzene ring, its infrared spectrum presents a rich tapestry of vibrational information crucial for its identification and quality assessment. This document serves as a resource for researchers, scientists, and professionals in drug development, offering a detailed breakdown of the molecule's expected spectral features. It combines theoretical predictions based on functional group analysis with a practical, field-tested workflow for sample analysis and data interpretation, ensuring both scientific rigor and actionable insights.

Introduction to this compound and FTIR Spectroscopy

The Molecule: Structure, Properties, and Significance

This compound, also known as N-methyl-2-aminobenzylamine, is a significant organic intermediate. Its structure is characterized by an aniline core substituted at the ortho position with a methylaminomethyl group. This unique combination of a primary and a secondary amine function makes it a versatile building block in the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines, which are classes of compounds with notable pharmaceutical applications.[1] The presence of two basic amine centers and an aromatic ring defines its chemical reactivity and its utility in coordination chemistry and materials science.

Accurate structural confirmation is paramount in its application. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for verifying the molecular identity and purity of this compound.[2]

Caption: Chemical structure of this compound.

The Technique: Fundamental Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. This absorption results in a peak in the FTIR spectrum. The position, intensity, and shape of these peaks provide a unique "molecular fingerprint," allowing for the identification of the compound and the functional groups it contains.[2] For a molecule like this compound, FTIR is exceptionally powerful as it can simultaneously confirm the presence of the primary amine (-NH2), the secondary amine (-NH), the aromatic ring, and the aliphatic (-CH2- and -CH3) moieties.

Predicted Vibrational Landscape of this compound

The FTIR spectrum of this compound can be logically dissected by analyzing the characteristic vibrational modes of its constituent parts.

N-H Vibrations: The Tale of Two Amines

A key distinguishing feature of this molecule's spectrum is the simultaneous presence of signals from both a primary and a secondary amine.[3]

-

Primary Aromatic Amine (-NH2): This group will exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric N-H stretching vibrations. For anilines, these peaks are typically found near 3433 cm⁻¹ and 3356 cm⁻¹, respectively.[6] A scissoring (bending) vibration is also expected in the 1650-1580 cm⁻¹ range.[5]

-

Secondary Aliphatic Amine (-NH-): This group will show a single, generally weaker N-H stretching band between 3350-3310 cm⁻¹.[7] This peak may sometimes overlap with the symmetric stretch of the primary amine, potentially appearing as a shoulder or a broadened feature. A weaker N-H bending vibration can also occur around 1580-1490 cm⁻¹.

C-H Vibrations: Aromatic and Aliphatic Signatures

The spectrum will contain C-H stretching vibrations from both the benzene ring and the aliphatic side chain.

-

Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring give rise to sharp, medium-to-weak absorptions typically found just above 3000 cm⁻¹ (around 3100-3030 cm⁻¹).[8]

-

Aliphatic C-H Stretch: The sp³ C-H bonds in the methylene (-CH2-) and methyl (-CH3) groups will produce stronger absorptions just below 3000 cm⁻¹ (in the 2960-2850 cm⁻¹ range).[4]

The Aromatic Core: Ring Stretching and Out-of-Plane Bending

The benzene ring itself has several characteristic vibrations.

-

C=C Ring Stretching: Two prominent bands are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to the stretching of the carbon-carbon bonds within the aromatic ring.[8] The N-H bending vibration of the primary amine often overlaps with the higher frequency ring stretch.[7]

-

C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be identified by strong absorptions in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a strong band is expected between 770 and 735 cm⁻¹.[9][10] This peak is a key diagnostic marker for the correct isomer.

The "Fingerprint" Region: Complex Vibrations

The region below 1500 cm⁻¹ is known as the fingerprint region. It contains a complex array of bending, stretching, and deformation vibrations that are unique to the molecule as a whole.

-

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are particularly important. The aromatic C-N stretch is typically stronger and occurs at a higher wavenumber (1335-1250 cm⁻¹) compared to the aliphatic C-N stretch (1250-1020 cm⁻¹).[5][7]

Practical Guide to FTIR Analysis: A Self-Validating Workflow

Achieving a high-quality, interpretable spectrum requires a systematic approach to sample preparation and data acquisition.

Sample Preparation: The Critical First Step

This compound is typically a liquid or low-melting solid at room temperature. The choice of sampling technique is crucial.

-

Attenuated Total Reflectance (ATR): This is the most common and recommended method. A small drop of the sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). It requires minimal sample preparation and is easy to clean.

-

Neat Sample (Salt Plates): A thin film of the liquid sample can be pressed between two infrared-transparent salt plates (e.g., NaCl or KBr). This is a classic method but requires careful handling to avoid trapping air bubbles and to achieve an optimal path length.

-

KBr Pellet (for solids): If the sample is a solid, a small amount can be finely ground with dry potassium bromide (KBr) powder and pressed into a transparent pellet. This method is less common for this specific compound but is a standard technique for solid samples.

Causality Insight: Amines are often hygroscopic and can absorb atmospheric CO2 to form carbamate salts. It is crucial to minimize exposure to air during sample preparation. Using a dry sample and performing the analysis promptly will prevent the appearance of a broad O-H stretch (from water, ~3400 cm⁻¹) and a sharp carbonyl peak (from carbamate, ~1700 cm⁻¹), which could confound the interpretation.

Instrument Configuration and Data Acquisition

A self-validating workflow ensures data integrity.

-

Background Scan: Always collect a background spectrum of the empty instrument (or with clean salt plates/ATR crystal). This scan measures the instrumental and atmospheric (H2O, CO2) contributions, which are then subtracted from the sample spectrum.

-

Instrument Parameters:

-

Resolution: 4 cm⁻¹ is sufficient for most identification purposes.

-

Number of Scans: Co-adding 16 to 32 scans improves the signal-to-noise ratio.

-

Spectral Range: A standard range is 4000-400 cm⁻¹.

-

-

Sample Scan: Place the prepared sample in the beam path and acquire the spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. A baseline correction may be applied to ensure the baseline is flat at 0 absorbance or 100% transmittance.

Caption: A streamlined workflow for FTIR data acquisition and analysis.

Interpreting the Spectrum: From Raw Data to Structural Confirmation

Tabulated Summary of Key Vibrational Modes

The following table summarizes the expected key absorption bands for this compound, providing a checklist for spectral interpretation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3450-3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |

| ~3360-3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |

| ~3350-3310 | N-H Stretch | Secondary Aliphatic Amine | Medium-Weak |

| ~3100-3030 | C-H Stretch | Aromatic (sp²) | Medium-Weak, Sharp |

| ~2960-2850 | C-H Stretch | Aliphatic (sp³) | Strong |

| ~1620 | N-H Bend (Scissoring) | Primary Amine | Medium-Strong |

| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1450 | C-H Bend | Aliphatic (CH2/CH3) | Medium |

| ~1330-1250 | C-N Stretch | Aromatic Amine | Strong |

| ~750 | C-H Out-of-Plane Bend | Ortho-disubstituted Ring | Strong |

Data compiled from multiple sources.[5][7][8][9]

Common Pitfalls and Impurity Signatures

-

Water Contamination: A very broad absorption centered around 3400 cm⁻¹ indicates the presence of water.

-

Starting Materials: If the synthesis involves, for example, the reduction of an imine or nitrile, look for residual C=N (~1690-1640 cm⁻¹) or C≡N (~2260-2210 cm⁻¹) stretches.

-

Oxidation: Over time, aromatic amines can oxidize, leading to complex changes in the fingerprint region and a general broadening of peaks. Discoloration of the sample (e.g., turning brown) often correlates with spectral changes due to oxidation.

Conclusion: The Role of FTIR in Quality Control and Further Research

FTIR spectroscopy is an indispensable tool for the structural verification of this compound. By systematically analyzing the N-H, C-H, C=C, and C-N vibrational regions, a skilled scientist can rapidly confirm the presence of all key functional groups and the specific ortho-substitution pattern of the aromatic ring. This guide provides the foundational knowledge to not only predict and interpret the spectrum of the target molecule but also to implement a robust, self-validating analytical workflow. For drug development and materials science professionals, leveraging FTIR as a primary quality control measure ensures the integrity of starting materials, paving the way for successful and reproducible downstream applications.

References

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

-

WWJMRD. (n.d.). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

-

TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]

-

Chemistry Steps. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

ResearchGate. (n.d.). FTIR spectra of aniline tetramer. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

ResearchGate. (n.d.). a: FTIR Spectra of Aniline. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Research and Reviews. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Chemistry LibreTexts. (2019, February 18). Spectral Characteristics of the Benzene Ring. [Link]

-

PubMed. (2010, June). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. [Link]

-

NIST. (n.d.). Benzenemethanamine, N-methyl-. [Link]

-

Spectroscopy Online. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ResearchGate. (2025, August 6). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. [Link]

-

Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. [Link]

-

PubChem. (n.d.). N-Methylbenzylamine. [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

-

ResearchGate. (n.d.). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]

-

analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. [Link]

-

FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647). [Link]

-

Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. [Link]

- Google Patents. (n.d.). US4219503A - Process for producing 2,6-dialkylanilines.

Sources

- 1. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. tutorchase.com [tutorchase.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. analyzetest.com [analyzetest.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

Mass spectrometry fragmentation of 2-(Methylaminomethyl)aniline

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methylaminomethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a molecule of interest in synthetic chemistry and drug development. As a substituted benzylamine with ortho-disposed functional groups, its fragmentation profile presents a unique interplay of established pathways and sterically influenced rearrangements. This document offers field-proven insights into its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing researchers, scientists, and drug development professionals with a predictive framework and practical methodologies for its identification and characterization. We will explore the causality behind its fragmentation, detail self-validating analytical protocols, and ground our mechanistic interpretations in authoritative sources.

Introduction: The Structural Significance of this compound

This compound (Molecular Formula: C₈H₁₂N₂, Molecular Weight: 136.19 g/mol ) is an aromatic diamine featuring a primary aniline amine and a secondary N-methyl benzylamine.[1][2] Its structure is notable for the ortho-positioning of the methylaminomethyl side chain relative to the aniline amino group. This arrangement is a key determinant of its chemical reactivity and, as we will explore, its mass spectrometric fragmentation, potentially giving rise to an "ortho effect" where adjacent groups interact during ionization and fragmentation.[3][4]

Understanding the fragmentation of this molecule is critical for its unambiguous identification in complex reaction mixtures, for metabolite identification studies, and for quality control in synthetic processes. This guide will dissect its fragmentation logic under two common ionization regimes: the high-energy, structure-elucidating Electron Ionization (EI) and the soft, precursor-focused Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

Electron Ionization (EI-MS): Mapping the Core Structure

Electron Ionization is a high-energy technique that imparts significant internal energy into the analyte, leading to extensive and reproducible fragmentation.[5] This "hard" ionization is ideal for elucidating the fundamental structural skeleton of a molecule. The resulting mass spectrum serves as a unique fingerprint. For this compound, the presence of two nitrogen atoms means the molecular ion will have an even mass-to-charge ratio (m/z), consistent with the Nitrogen Rule.[6][7]

Predicted Key Fragmentation Pathways under EI

The fragmentation of the this compound molecular ion (M⁺• at m/z 136) is governed by the stability of the resulting fragments. The primary drivers are the aromatic ring and the two nitrogen atoms.

-

Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for amines.[6][8][9] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation. For this molecule, the most favorable α-cleavage occurs at the benzylic C-C bond.

-

Pathway: Cleavage of the bond between the aromatic ring and the benzylic carbon.

-

Resulting Ion: Formation of the [CH₂=NHCH₃]⁺ iminium ion at m/z 44 . This is predicted to be the base peak in the spectrum due to its high stability.

-

Neutral Loss: C₇H₈N• (2-aminophenyl radical).

-

-

Benzylic Cleavage and Tropylium Ion Formation: A hallmark of alkyl-substituted aromatic compounds is the formation of the highly stable tropylium ion (C₇H₇⁺).

-

Pathway: This involves the loss of the entire methylaminomethyl group as a radical, followed by rearrangement of the resulting benzyl cation.

-

Resulting Ion: The tropylium ion at m/z 91 .

-

Neutral Loss: •CH₂NHCH₃ (Methylaminomethyl radical).

-

-

Aniline-Directed Fragmentation: The aniline moiety itself directs fragmentation.

-

Pathway: A common fragmentation for aromatic amines is the loss of a hydrogen atom from the amine group.[10] The aromatic ring can also lose hydrogen cyanide (HCN) following rearrangement.[10]

-

Resulting Ions: A significant peak at m/z 135 ([M-H]⁺) is expected. Loss of HCN from the aniline radical cation (m/z 92, formed by cleavage of the side chain) would yield a fragment at m/z 65 .

-

Summary of Predicted EI Fragments

| m/z | Proposed Structure / Name | Fragmentation Pathway | Predicted Intensity |

| 136 | Molecular Ion [C₈H₁₂N₂]⁺• | Ionization of parent molecule | Moderate |

| 135 | [M-H]⁺ | Loss of H• from an amino group | Moderate |

| 91 | Tropylium Ion [C₇H₇]⁺ | Benzylic cleavage and rearrangement | High |

| 44 | Iminium Ion [CH₂NHCH₃]⁺ | α-Cleavage | Very High (Base Peak) |

EI-MS Fragmentation Diagram

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS): Controlled Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[11] This makes it ideal for analyzing samples in complex matrices and for targeted quantification. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the protonated precursor ion is isolated and fragmented via Collision-Induced Dissociation (CID).[12]

For this compound, the precursor ion will be [M+H]⁺ at m/z 137 . Its fragmentation will be driven by the elimination of stable neutral molecules.

Predicted Key Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated precursor is a charge-driven process. The primary sites of protonation are the two nitrogen atoms, with the more basic secondary amine being the likely initial site.

-

Loss of Ammonia: Protonation of the primary aniline amine can facilitate its elimination as a neutral ammonia molecule.

-

Precursor Ion: [M+H]⁺ (m/z 137)

-

Pathway: Charge-driven elimination of NH₃.

-

Resulting Ion: A fragment at m/z 120 .

-

Neutral Loss: NH₃ (17 Da).

-

-

Loss of Methylamine: Alternatively, protonation can lead to the cleavage of the C-N bond in the side chain.

-

Precursor Ion: [M+H]⁺ (m/z 137)

-

Pathway: Elimination of neutral methylamine. This would leave a benzyl cation, which is observed at m/z 91.

-

Resulting Ion: The stable benzyl/tropylium ion at m/z 91 .

-

Neutral Loss: CH₃NH₂ (31 Da).

-

The relative abundance of the m/z 120 and m/z 91 fragments will be dependent on the collision energy applied. Higher energies typically favor the formation of the more stable tropylium ion at m/z 91.

ESI-MS/MS Fragmentation Diagram

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided.

Protocol for GC-EI-MS Analysis

This workflow is designed for the definitive identification and structural confirmation of the pure compound.

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound standard.

-

Dissolve in 1 mL of high-purity methanol or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of 10 µg/mL.

-

-

Gas Chromatography Method:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometry Method:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-250.

-

-

Data Validation:

-

Confirm the retention time of the analyte.

-

Verify the presence of the molecular ion at m/z 136.

-

Confirm the base peak is m/z 44.

-

Match the observed spectrum against a reference library (e.g., NIST) if available, or against the predicted fragmentation pattern.

-

Protocol for LC-ESI-MS/MS Analysis

This workflow is optimized for the sensitive detection and quantification of the analyte in a complex matrix, such as a biological sample or reaction mixture.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in 50:50 methanol:water.

-

Dilute to a working concentration (e.g., 100 ng/mL) using the initial mobile phase composition.

-

For complex matrices, perform a protein precipitation (with acetonitrile) or solid-phase extraction (SPE) to clean the sample.

-

-

Liquid Chromatography Method:

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: C18 reverse-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid (to aid protonation).[13]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-0.5 min: 5% B.

-

0.5-3.0 min: Ramp to 95% B.

-

3.0-3.5 min: Hold at 95% B.

-

3.5-4.0 min: Return to 5% B and re-equilibrate.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Method:

-

MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

IonSpray Voltage: +5500 V.

-

Source Temperature: 500°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 137.1.

-

Product Ions (Q3):

-